2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
2,6-Dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex heterocyclic compound. This compound is notable for its unique tricyclic structure, which includes multiple nitrogen atoms and a nitrile group. It has garnered interest in various fields of scientific research due to its potential bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the nitrile group and the propan-2-yloxypropyl side chain. Common reagents used in these steps include various amines, nitriles, and alkylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2,6-Dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[840
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive agent, with studies exploring its interactions with biological targets.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling pathways.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism by which 2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. For example, the compound may inhibit specific enzymes involved in cell signaling, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: Lacks the propan-2-yloxypropyl side chain, resulting in different chemical properties and reactivity.
7-(3-Propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile:
Uniqueness
The presence of both the dioxo groups and the propan-2-yloxypropyl side chain in 2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile imparts unique chemical properties, such as enhanced reactivity and potential bioactivity. These features make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C18H18N4O3/c1-12(2)25-9-5-8-22-16-14(10-13(11-19)17(22)23)18(24)21-7-4-3-6-15(21)20-16/h3-4,6-7,10,12H,5,8-9H2,1-2H3 |
InChI Key |
PGNWDJQLBWNVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=O)C#N)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
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